Cloperastine fendizoate Cloperastine fendizoate Cloperastine fendizoate is a N-oxyethylpiperidine. It is functionally related to a benzoate.
Brand Name: Vulcanchem
CAS No.: 85187-37-7
VCID: VC21352969
InChI: InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)
SMILES: C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Molecular Formula: C40H38ClNO5
Molecular Weight: 648.2 g/mol

Cloperastine fendizoate

CAS No.: 85187-37-7

Cat. No.: VC21352969

Molecular Formula: C40H38ClNO5

Molecular Weight: 648.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cloperastine fendizoate - 85187-37-7

CAS No. 85187-37-7
Molecular Formula C40H38ClNO5
Molecular Weight 648.2 g/mol
IUPAC Name 1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Standard InChI InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)
Standard InChI Key PXZFKAKWSHBDCP-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Canonical SMILES C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Chemical Properties and Structure

Cloperastine fendizoate (C40H38ClNO5) is a pharmacologically active compound with a molecular weight of 648.19 g/mol . It consists of cloperastine (1-[2-(p-chloro-alpha-phenylbenzyloxy)ethyl] piperidine) conjugated with fendizoic acid (2-(6-hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoate) . The compound is also known by several trade names including Hustazol, Nitossil, and Sekin .

Chemically, cloperastine fendizoate presents as white crystals or crystalline powder . It demonstrates characteristic solubility properties, being freely soluble in isopropylamine, slightly soluble in methanol, ethanol (99.5%), and acetic acid (100), while practically insoluble in water . A solution of cloperastine fendizoate in isopropylamine (1 in 20) shows no optical rotation, indicating its racemic nature .

The compound belongs to the class of organic compounds known as diphenylmethanes, with a structural formula represented as Clc1ccc(cc1)C(OCCN1CCCCC1)c1ccccc1.OC(=O)c1ccccc1C(=O)c1ccc(O)c(c1)-c1ccccc1 . The structure contains a N-oxyethylpiperidine moiety functionally related to a benzoate .

Pharmacological Properties

Mechanism of Action

Cloperastine fendizoate exhibits multiple pharmacological activities that contribute to its therapeutic effects. The compound has demonstrated ability to inhibit hERG K+ currents in a concentration-dependent manner with an IC50 of 27 nM , suggesting potential effects on cardiac repolarization.

The primary active moiety, cloperastine, functions as a drug with central antitussive effects, while also possessing antihistaminic and papaverine-like activities similar to codeine but without the narcotic effects . Pharmacological studies have shown that the molecule acts on the cough center without depressing the respiratory center and has no negative cardiocirculatory effects .

As an antihistamine, cloperastine shares an ethylamine moiety with H1 receptor antagonists, contributing to its efficacy in treating cough associated with histamine-mediated pathways . The antihistaminic effect is demonstrable in guinea pigs through histamine aerosol-induced bronchospasm tests, where the drug exhibits remarkable efficacy even at relatively low doses .

Pharmacokinetics

The pharmacokinetic profile of cloperastine fendizoate reveals important characteristics for its clinical application, as summarized in Table 1:

ParameterValue/Characteristic
Initial response (oral)20–30 minutes
Duration (single oral dose)3–4 hours
Time to peak concentration (oral tablet)60–90 minutes
AbsorptionRapidly absorbed from oral administration
MetabolismExtensive hepatic metabolism
ExcretionRenal excretion of metabolites; Biliary excretion (metabolites eliminated within 24 hours)

Table 1: Pharmacokinetic parameters of cloperastine fendizoate

In rats, the drug is metabolized in the liver and kidneys, with most of it eliminated within 24 hours of administration. The drug reaches maximal concentration in the liver within two hours of ingestion and is mainly eliminated by glycuronoconjugation . It remains detectable in plasma for about eight hours after administration and for approximately six hours in tissues and parenchyma before being completely metabolized and excreted primarily in the urine as metabolites .

Preclinical Studies

Pharmacodynamic Studies

Cloperastine has been studied extensively in animal models to evaluate its antitussive, antihistaminic, and other pharmacological effects. In experimental models using guinea pigs, cloperastine reduced the number of coughing fits induced by various stimulants significantly, even at a dose of 1 mg/kg, showing activity comparable to that of codeine .

The compound demonstrates muscle relaxant effects, particularly remarkable in antagonizing histamine-induced contractions in guinea pig tracheal chains, while appearing free of influence on spontaneous motility . Both the hydrochloride and fendizoate salts of cloperastine induce significant and dose-dependent increases in sleep duration without significantly affecting the righting reflex disappearance time .

Clinical Applications

Therapeutic Uses

Cloperastine fendizoate is primarily indicated for the treatment of cough, after excluding or treating underlying causes . Its combination of antitussive, antihistaminic, and mild sedative properties makes it particularly useful for nonproductive cough associated with upper and lower respiratory tract infections .

The typical therapeutic dose range for adults is 10–20 mg three times daily . For children, appropriate dose adjustments are made based on age and weight, with demonstrated efficacy and safety in pediatric populations .

Clinical Evidence

Clinical studies have consistently demonstrated the efficacy of cloperastine in treating cough in various populations. In a randomized, double-blind, placebo-controlled study involving 200 patients, Svitaylo evaluated the clinical efficacy and tolerability of cloperastine in children with nonproductive cough caused by respiratory tract infection . The results confirmed the antitussive activity of cloperastine fendizoate, with cough absent in 80.4% of patients treated with cloperastine compared to only 10.4% of patients treated with placebo at the final visit .

Another single-blind study of 30 children aged 5–12 years with respiratory tract inflammation by Cicchetti confirmed that cloperastine is highly effective for children with persistent cough interfering with night-time rest, with consistently good tolerability .

The therapeutic activity of cloperastine has been evaluated for both primary endpoints (cough intensity and frequency) and secondary endpoints (interference in duration and quality of sleep for the patient and parents) . The rapid reduction in night-time cough, which is particularly concerning for parents, occurs within the first three days of treatment .

Analytical Methods

Several analytical methods have been developed for the determination of cloperastine fendizoate in pharmaceutical formulations. These include UV spectroscopy, reversed-phase high-performance liquid chromatography (RP-HPLC), and HPLC tandem mass spectrometry .

A validated RP-HPLC method has been developed for the simultaneous determination of cloperastine fendizoate with preservation additives methyl parahydroxybenzoic acid (methyl paraben) and propyl parahydroxybenzoic acid (propyl paraben) in pharmaceutical dosage forms . This method uses an isocratic mobile phase consisting of acetonitrile as an organic solvent and phosphate buffered solution of pH 3.0, with analysis performed on a reversed-phase ZORBAX ECLIPSE plus-C18 (4.6 × 250 mm, 5-µm) analytical column with a flow rate of 1.5 mL min-1 at 25°C .

The separation of cloperastine fendizoate together with the preservatives is achieved with retention times of 10.8, 3.7, and 8.7 minutes for cloperastine fendizoate, methyl paraben, and propyl paraben, respectively . This method has been validated following the International Conference on Harmonization (ICH) guidelines, confirming its linearity, precision, and accuracy .

The development of this analytical method was necessary due to the absence of any previously published analysis for this specific combination in any pharmacopoeias . The method achieves separation of all analytes in approximately 13 minutes using a high-performance liquid chromatography system equipped with a UV detector .

Pharmaceutical Formulations

Cloperastine fendizoate is available in various pharmaceutical formulations, including suspensions and tablets . The compound is marketed under trade names such as Hustazol, Nitossil, and Sekin .

For suspension formulations, preservation additives such as methyl paraben and propyl paraben are added during drug manufacturing . The analytical methods developed for these formulations must achieve good separation between the main analyte peak and the preservative component peaks, as well as separation from fendizoic acid to avoid impurity of the cloperastine peak .

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